7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Overview
Description
The compound you mentioned contains a trifluoromethyl group and a cyclohexane ring, which are common in many pharmaceuticals and agrochemicals . The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves substitution of the carboxy or trichloromethyl groups using hazardous fluorinating reagents under harsh reaction conditions . Direct C-H trifluoromethylation of organic molecules is an ideal method of introducing trifluoromethyl groups .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can affect the overall structure and reactivity of the compound.Chemical Reactions Analysis
Trifluoromethyl groups are often used in chemical reactions to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl group is highly electron-withdrawing, which can affect the compound’s reactivity .Scientific Research Applications
Synthesis and Modification
- Novel spiropyrido[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] were synthesized, demonstrating their applicability in synthetic chemistry. These compounds showed high emission properties, good Φf values, and moderate to large Stokes shifts, suggesting their potential use in photophysical studies (Silva et al., 2021).
- A series of 2′-aryl-2′-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2′,3′-dihydro-10b′H-spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]-1,3-diones were efficiently synthesized through a three-component reaction, highlighting the versatility of these compounds in organic synthesis (Wang & Yan, 2014).
Photophysical and Chemical Properties
- Research on N-cyanomethylisoquinolinium chloride and its reactions has shown the formation of unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives, indicating a wide range of potential chemical applications (Shi, Sun, & Yan, 2017).
- The study of spiropyrido[2, 1‐a]isoquinoline construction through tandem reactions revealed the formation of functionalized spiro[indene-2, 1′-pyrido[2, 1-a]isoquinolines], highlighting their potential in the development of novel heterocyclic compounds (Zhang, Han, Sun, & Yan, 2017).
Molecular Structure and Analysis
- Crystal structure analysis of spiro[cyclohexane-1,2′ -6′ -methoxy-1′ -(α -chloroacetyl)1′,2′,3′,4′-tetrahydro-4′-methylquinoline] showed that these compounds have unique molecular structures, which can be valuable in studying molecular interactions and properties (Soriano-garcia et al., 2000).
Potential Biological Applications
- The synthesis of new tacrine hybrids, 7-amine-spiro[chromeno[4,3-b]quinoline- 6,1′-cycloalkanes], was studied for their potential anti-monoamine oxidase and antitumor activities, indicating the possible pharmaceutical applications of these compounds (Bonacorso et al., 2015).
Future Directions
properties
IUPAC Name |
7-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N/c16-15(17,18)12-4-5-13-11(8-12)9-19-10-14(13)6-2-1-3-7-14/h4-5,8,19H,1-3,6-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIHWZUVVXQSBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC3=C2C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.